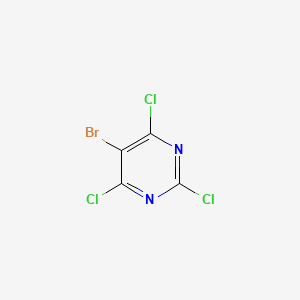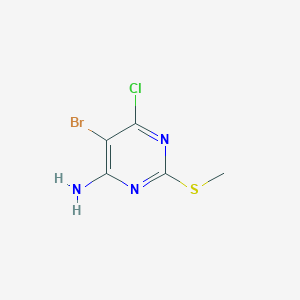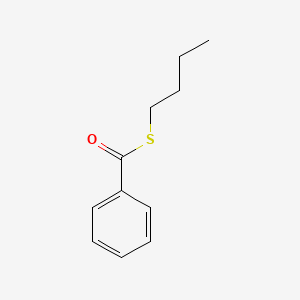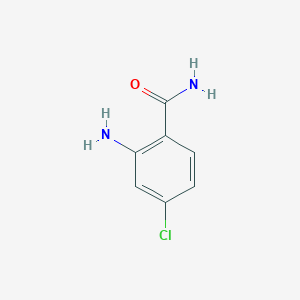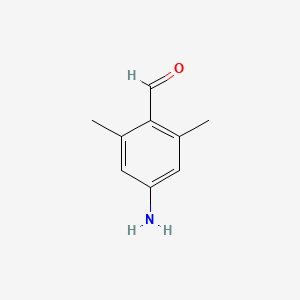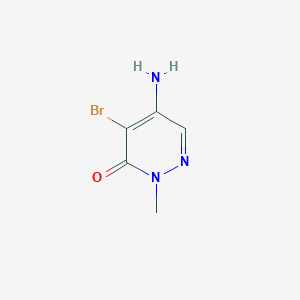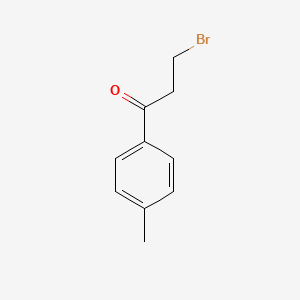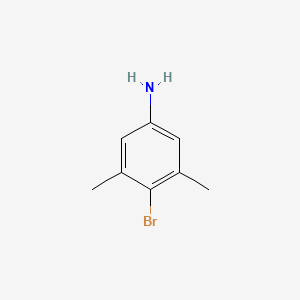
6-Iodoquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodoquinolin-4-amine is a chemical compound that is part of the quinoline family, which is known for its diverse biological activities. The quinoline nucleus is a common structure found in various therapeutic agents, particularly those with antitumor properties. The compound itself, while not explicitly detailed in the provided papers, is related to the 4-aminoquinoline derivatives that have been synthesized and evaluated for their cytotoxicity against various cancer cell lines .
Synthesis Analysis
The synthesis of quinoline derivatives, including those related to 6-Iodoquinolin-4-amine, involves the reaction of 4-chloroquinoline with different amines. For instance, novel 4-aminoquinoline derivatives with antitumor activity were synthesized by reacting 4-chloroquinoline with corresponding mono/dialkyl amines . Additionally, an efficient one-pot synthesis of pyrimido[6,1-a]isoquinoline-1-carboxylate derivatives was described, which involves a four-component reaction including primary amines . These methods demonstrate the versatility and reactivity of the quinoline core in creating a variety of biologically active compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. In the case of 6-aminoquinoline, it has been used as a fluorogenic leaving group in peptide cleavage reactions, indicating its potential utility in biochemical assays . The stereochemistry of quinoline derivatives, such as 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, has been elucidated through chemical evidence and spectral data, highlighting the importance of stereochemistry in the biological function of these molecules .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions that are significant for their biological functions. For example, the synthesis of decahydroquinolines from 2-allylcyclohexylamines involves a cyclization process promoted by NIS (N-Iodosuccinimide), demonstrating the reactivity of the quinoline structure in cyclization reactions . The ability to undergo such transformations is indicative of the potential for quinoline derivatives to be used in complex chemical syntheses and as intermediates in the production of pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. While the specific properties of 6-Iodoquinolin-4-amine are not detailed in the provided papers, the general characteristics of quinoline derivatives can be inferred. These compounds often exhibit fluorescence, as seen with 6-aminoquinoline, which can be measured fluorometrically, suggesting potential applications in analytical chemistry . The cytotoxicity of these compounds against various cancer cell lines also indicates their potential as therapeutic agents, with the ability to interact with biological targets and elicit a biological response .
Scientific Research Applications
Application in Medicinal Chemistry
6-Iodoquinolin-4-amine is a derivative of quinoline, which is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry .
Application in Cancer Photodynamic Therapy
6-Iodoquinolin-4-amine has potential applications in cancer photodynamic therapy . It is used in the synthesis of unsymmetrical squaraine cyanine dyes, which are potential photosensitizers for photodynamic therapy . These dyes have strong absorption within the tissue transparency spectral region (650–850 nm), making them suitable for this application .
Application in Synthesis of Quinolin-2(1H)-ones
Quinolin-2(1H)-ones are important compounds due to their prevalence in natural products and pharmacologically useful compounds . 6-Iodoquinolin-4-amine can be used in the synthesis of these compounds through a photocatalytic approach from easily available quinoline-N-oxides . This method is reagent-free, highly atom economical, and results in high yield with no undesirable by-products .
Application in Industrial Chemistry
Quinoline, a derivative of which is 6-Iodoquinolin-4-amine, has versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Application in Chemical Synthesis
6-Iodoquinolin-4-amine can be used in the synthesis of various chemical compounds . It is particularly useful in the synthesis of quinoline derivatives, which have a wide range of biological and pharmaceutical activities .
Safety And Hazards
properties
IUPAC Name |
6-iodoquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWKSYGYAIRXDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1I)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496607 |
Source


|
| Record name | 6-Iodoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinolin-4-amine | |
CAS RN |
40107-08-2 |
Source


|
| Record name | 6-Iodo-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40107-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Iodoquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

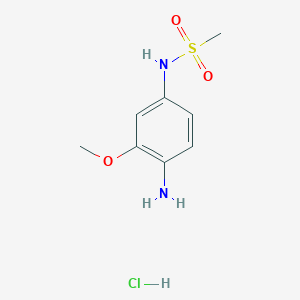
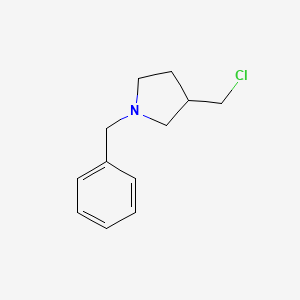
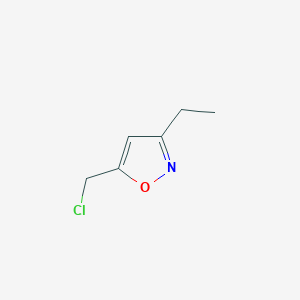
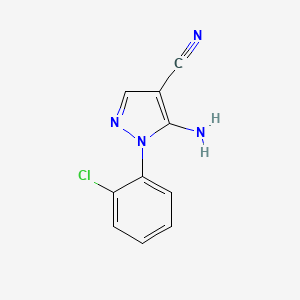
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)
